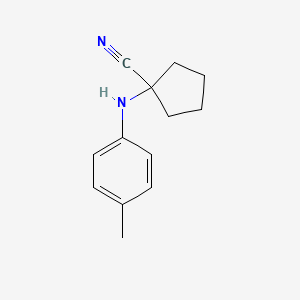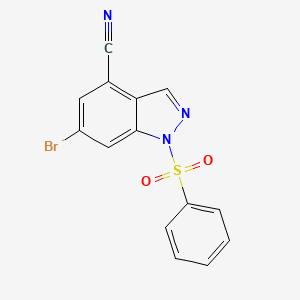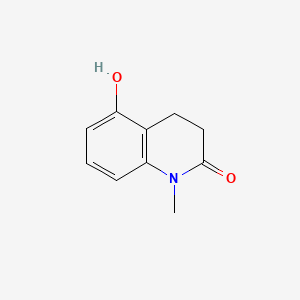
6-Hydroxy-2-isopropyl-5-nitropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-isopropyl-5-nitropyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-isopropyl-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a precursor molecule.
Hydroxylation: Addition of the hydroxyl group under controlled conditions.
Alkylation: Introduction of the isopropyl group via an alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the hydroxyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
6-Hydroxy-2-isopropyl-5-nitropyrimidin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Binding to enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the nitro group.
5-Nitro-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the hydroxyl group.
6-Hydroxy-5-nitropyrimidin-4(3H)-one: Lacks the isopropyl group.
Uniqueness
6-Hydroxy-2-isopropyl-5-nitropyrimidin-4(1H)-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
53039-34-2 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
4-hydroxy-5-nitro-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9N3O4/c1-3(2)5-8-6(11)4(10(13)14)7(12)9-5/h3H,1-2H3,(H2,8,9,11,12) |
InChI Key |
SMUAZZXWDYZOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B8784727.png)









